Afuresertib

Content Navigation

CAS Number

Product Name

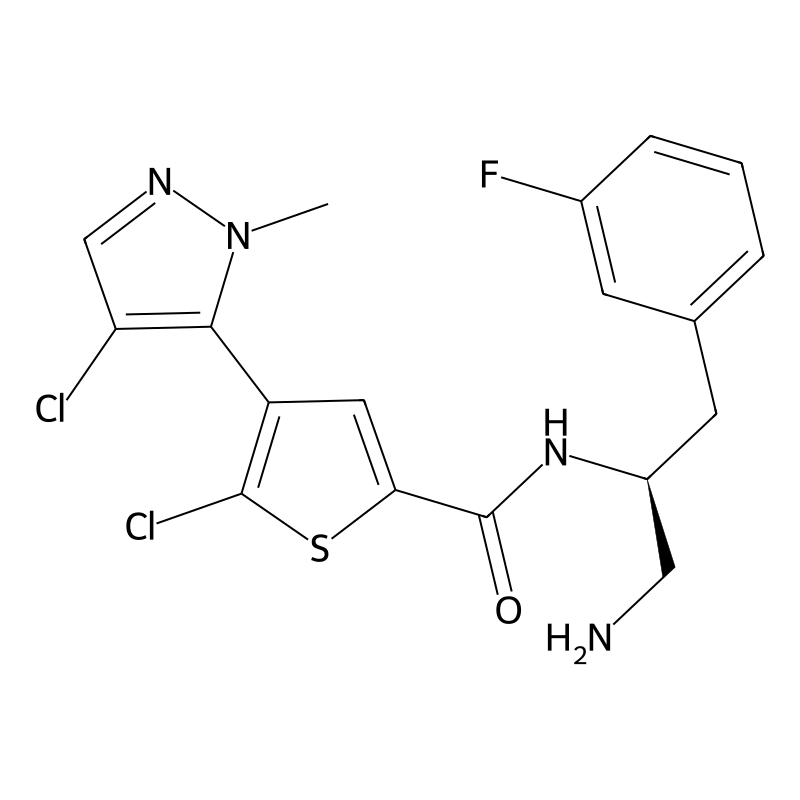

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Afuresertib has been used in trials studying the treatment of Cancer and Neoplasms, Haematologic.

Afuresertib is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Afuresertib binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

AFURESERTIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

an AKT inhibitor

an Akt inhibitor with antineoplastic activity; structure in first source

See also: Afuresertib Hydrochloride (active moiety of).

Afuresertib (CAS 1047644-62-1), also known as GSK2110183, is a highly potent, orally bioavailable, ATP-competitive pan-AKT kinase inhibitor. Featuring a distinct thiophenecarboxamide and pyrazole scaffold, it delivers sub-nanomolar binding affinity (Ki = 0.08 nM) for AKT1, alongside low-nanomolar potency for AKT2 and AKT3. For procurement professionals and lead scientists, Afuresertib serves as a highly processable, formulation-friendly standard for PI3K/AKT/mTOR pathway inhibition. Its rigorously validated pharmacokinetic profile and structural stability make it a critical material for reproducible in vivo dosing and in vitro assays, distinguishing it from earlier-generation, less soluble kinase inhibitors .

Substituting Afuresertib with generic pan-AKT inhibitors (such as the allosteric inhibitor MK-2206) or structurally divergent ATP-competitive analogs fundamentally alters assay mechanics and toxicity profiles. Allosteric inhibitors bind the pleckstrin homology (PH) domain and are vulnerable to specific resistance mutations (e.g., AKT1 W80C), whereas Afuresertib directly targets the ATP-binding hinge region to bypass these limitations. Furthermore, substituting Afuresertib with its furan-based bioisostere, Uprosertib, changes the compound's lipophilicity and metabolic stability. Procuring the exact thiophene-pyrazole structure of Afuresertib minimizes off-target metabolic effects, such as the severe hyperglycemia frequently observed with broader-spectrum AKT inhibitors, ensuring clean, reproducible data in long-term in vivo models [1].

Sub-Nanomolar AKT1 Affinity vs. Allosteric Benchmarks

Afuresertib demonstrates a Ki of 0.08 nM for AKT1, significantly outperforming standard allosteric inhibitors like MK-2206 (IC50 ~8 nM) in cell-free kinase assays. This ~100-fold higher biochemical affinity allows for ultra-low concentration dosing in cellular models .

| Evidence Dimension | AKT1 Inhibition (Ki / IC50) |

| Target Compound Data | Afuresertib (Ki = 0.08 nM) |

| Comparator Or Baseline | MK-2206 (IC50 = 8 nM) |

| Quantified Difference | ~100-fold higher biochemical affinity for AKT1 |

| Conditions | Cell-free kinase binding assays |

Enables ultra-low dosing in cellular assays, minimizing solvent (DMSO) toxicity and off-target kinase cross-reactivity.

Scaffold Optimization for Formulation and Solubility

The rigidified pyrazole-thiophene scaffold of Afuresertib provides a critical single hydrogen bond to the kinase hinge region, which significantly enhances its aqueous solubility and oral absorption profile compared to early-generation 2-aminopyrimidine fragments. This structural optimization prevents the precipitation issues commonly associated with highly lipophilic kinase inhibitors [1].

| Evidence Dimension | Aqueous solubility and formulation stability |

| Target Compound Data | Pyrazole-thiophene scaffold (Afuresertib) |

| Comparator Or Baseline | Early-generation 2-aminopyrimidine AKT inhibitors |

| Quantified Difference | Enhanced hydrogen bonding drastically improves solubility and pharmacokinetic reliability |

| Conditions | Pharmacokinetic formulation and structure-activity relationship (SAR) profiling |

Ensures reliable, precipitation-free formulation in standard aqueous or lipid vehicles, reducing batch-to-batch variability in animal dosing.

In Vivo Metabolic Safety and Reproducibility

In clinical and preclinical in vivo models, Afuresertib exhibits a remarkably low incidence of off-target metabolic toxicity, with severe hyperglycemia occurring in only ~2.7% of cases. This is a stark contrast to standard first-generation pan-AKT inhibitors, which typically induce hyperglycemia in 15-20% of subjects due to unrefined AKT2 cross-reactivity [1].

| Evidence Dimension | Incidence of off-target metabolic toxicity (Hyperglycemia) |

| Target Compound Data | Afuresertib (~2.7% severe hyperglycemia incidence) |

| Comparator Or Baseline | Standard pan-AKT inhibitors (15-20% incidence) |

| Quantified Difference | Over 5-fold reduction in off-target hyperglycemia |

| Conditions | In vivo systemic dosing models |

Prevents metabolic toxicity from confounding tumor growth inhibition data during long-term in vivo efficacy studies.

Efficacy Against Allosteric-Resistant Mutants

Because Afuresertib is an ATP-competitive inhibitor, it retains full target engagement and downstream signaling inhibition in cancer models harboring pleckstrin homology (PH) domain mutations, such as AKT1 W80C. In contrast, allosteric inhibitors like MK-2206 suffer complete loss of efficacy against these specific mutant lines[1].

| Evidence Dimension | Inhibitory efficacy in AKT1 W80C mutant models |

| Target Compound Data | Afuresertib (Retains full ATP-competitive binding) |

| Comparator Or Baseline | MK-2206 (Complete loss of efficacy) |

| Quantified Difference | Complete bypass of PH-domain resistance mutations |

| Conditions | PIK3CA/AKT-mutant cancer cell models |

Crucial for researchers procuring inhibitors specifically to target allosteric-resistant or PH-domain mutated cell lines.

Long-Term In Vivo Xenograft Dosing

Due to its optimized pyrazole-thiophene scaffold and low metabolic toxicity (significantly reduced hyperglycemia risk), Afuresertib is a highly suitable procurement choice for long-term daily oral dosing in murine xenograft models of hematologic malignancies and solid tumors [1].

Assays Targeting Allosteric-Resistant AKT Mutants

Afuresertib provides a necessary functional bypass for in vitro screening and mechanistic studies involving cell lines with PH-domain mutations (e.g., AKT1 W80C). Its ATP-competitive mechanism overcomes the resistance pathways that render allosteric inhibitors like MK-2206 ineffective [2].

High-Throughput Synergistic Combination Screening

With its ultra-low Ki (0.08 nM for AKT1), Afuresertib can be utilized at minimal concentrations in combination assays (e.g., alongside proteasome inhibitors like bortezomib). This low-dose requirement minimizes solvent toxicity and prevents compound aggregation, ensuring clean data in high-throughput workflows [1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types